3-(2-Fluoro-3-methoxyphenyl)-5-hydroxybenzoic acid
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Overview
Description
3-(2-Fluoro-3-methoxyphenyl)-5-hydroxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, which is further connected to a hydroxybenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluoro-3-methoxyphenyl)-5-hydroxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-3-methoxyphenylboronic acid and 5-hydroxybenzoic acid.
Suzuki Coupling Reaction: The key step in the synthesis is the Suzuki coupling reaction, where 2-fluoro-3-methoxyphenylboronic acid is coupled with 5-hydroxybenzoic acid in the presence of a palladium catalyst and a base such as potassium carbonate.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the Suzuki coupling reaction with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The hydroxy group in this compound can undergo oxidation to form the corresponding quinone derivative.
Reduction: The fluoro group can be reduced under specific conditions to yield the corresponding hydroxy derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Fluoro-3-methoxyphenyl)-5-hydroxybenzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be incorporated into polymers and other materials to impart specific properties such as fluorescence or conductivity.
Biological Studies: It can be used as a probe to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-3-methoxyphenyl)-5-hydroxybenzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The fluoro and methoxy groups can enhance the compound’s binding affinity and selectivity towards these targets. The hydroxy group can participate in hydrogen bonding interactions, further stabilizing the compound-target complex.
Comparison with Similar Compounds
- 2-Fluoro-3-methoxyphenylboronic acid
- 4-Fluoro-3-methoxyphenylboronic acid
- 3-Hydroxy-4-methoxyphenylboronic acid
Comparison:
- 2-Fluoro-3-methoxyphenylboronic acid: Similar in structure but lacks the hydroxybenzoic acid moiety, which may affect its reactivity and applications.
- 4-Fluoro-3-methoxyphenylboronic acid: The position of the fluoro group is different, which can influence the compound’s chemical properties and reactivity.
- 3-Hydroxy-4-methoxyphenylboronic acid: Contains a hydroxy group in a different position, which can alter its interactions with molecular targets and its overall chemical behavior.
3-(2-Fluoro-3-methoxyphenyl)-5-hydroxybenzoic acid stands out due to the unique combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
IUPAC Name |
3-(2-fluoro-3-methoxyphenyl)-5-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO4/c1-19-12-4-2-3-11(13(12)15)8-5-9(14(17)18)7-10(16)6-8/h2-7,16H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFGMEGXFJUQCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)C2=CC(=CC(=C2)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50690071 |
Source
|
Record name | 2'-Fluoro-5-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50690071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261957-80-5 |
Source
|
Record name | 2'-Fluoro-5-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50690071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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